Natriummetaborat-Tetrahydrat

Übersicht

Beschreibung

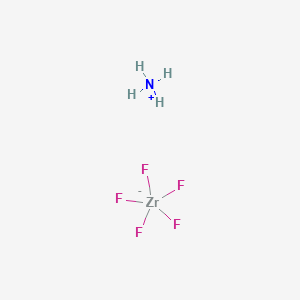

Sodium metaborate tetrahydrate, chemically represented as NaB(OH)₄·2H₂O, is synthesized by reacting anhydrous borax (Na₂O·2B₂O₃) with sodium hydroxide (NaOH) under specific conditions, demonstrating the importance of temperature and reaction time in its formation (Kanturk, Sari, & Pişkin, 2008). This compound is a derivative of borax and finds various industrial applications due to its boron content, especially in the production of sodium borohydride, a compound used for hydrogen storage (Yilmaz, Figen, & Pişkin, 2012).

Synthesis Analysis

The synthesis of sodium metaborate tetrahydrate involves the reaction of borax with sodium hydroxide solution under ultrasonic irradiation, where reaction parameters such as the amount of water, temperature, and time significantly influence the production process (Yilmaz, Figen, & Pişkin, 2012).

Molecular Structure Analysis

The crystal structure of sodium metaborate tetrahydrate has been characterized using X-ray diffraction (XRD), revealing detailed information on its molecular arrangement and the influence of hydration on its structure (Kanturk, Sari, & Pişkin, 2008).

Chemical Reactions and Properties

Sodium metaborate tetrahydrate undergoes a series of dehydration reactions under non-isothermal conditions, with the Coats-Redfern method applied to analyze thermogravimetric (TG) data for calculating activation energies and pre-exponential factors for different heating rates (Kanturk, Sari, & Pişkin, 2008).

Physical Properties Analysis

The study of sodium metaborate tetrahydrate’s physical properties, such as its solubility in aqueous solutions and the effect of temperature on this solubility, contributes to understanding its behavior in various conditions (Frances, Biscans, & Laguerie, 1990).

Chemical Properties Analysis

The chemical properties of sodium metaborate tetrahydrate, including its role in reactions such as the synthesis of sodium borohydride through the reaction with magnesium hydride under high pressure and temperature, showcase its versatility in chemical synthesis (Kojima & Haga, 2003).

Wissenschaftliche Forschungsanwendungen

CO2-Abscheidung und -Umwandlung

Natriummetaborat-Tetrahydrat wurde in einem neuartigen Verfahren zur CO2-Abscheidung eingesetzt . Dieser Prozess beinhaltet die Karbonisierung von Natriummetaborat und die Synthese von hochwertigen Chemikalien über Natriummetaborat und Kohlendioxid (CO2) . Die Umwandlung von CO2, einem Treibhausgas, und Natriummetaborat, einem Nebenprodukt der Natriumborhydrid (NaBH4)-Hydrolysereaktion, in kommerzielle Chemikalien ist von großer Bedeutung, um den Klimawandel zu bekämpfen und eine Wasserstoffwirtschaft zu fördern .

Elektrochemische Reduktion

this compound wurde bei der elektrochemischen Reduktion von Natriumborhydrid verwendet . Dieses Verfahren ist eines der gemeldeten Verfahren zum Recycling von Natriummetaborat zu Natriumborhydrid . Das elektrochemische Verhalten von Borhydrid (BH4) und Metaborat (BO2) Anionen in alkalischen Lösungen ist ein Schlüsselaspekt dieses Verfahrens .

Textilindustrie

In der Textilindustrie wird this compound als Additiv und Verarbeitungshilfe eingesetzt . Es trägt dazu bei, die Qualität und Haltbarkeit von Textilien zu verbessern.

Flammschutzmittel

Wirkmechanismus

Target of Action

Sodium metaborate tetrahydrate (NaBO2·4H2O) is a chemical compound of sodium, boron, and oxygen . It primarily targets the chemical and metallurgy industries , where it is used in the production of commercial boron compounds . It is also incorporated in many proprietary water-treatment chemicals requiring pH control and corrosion inhibition .

Mode of Action

Sodium metaborate tetrahydrate is synthesized by the reaction of anhydrous borax (Na2O·2B2O3) with sodium hydroxide (NaOH) under specific conditions . The compound’s interaction with its targets results in a high degree of alkalinity and the crosslinking reaction of borate anions with polyhydroxy groups . This interaction enhances the flame-retardant properties of epoxy fireproof coatings and increases the viscosity, quicker tack, and better fluidity properties of starch and dextrin adhesives .

Biochemical Pathways

The biochemical pathways affected by sodium metaborate tetrahydrate are primarily related to its role as a boron source in the synthesis of NaBH4 . It also plays a crucial role in the carbonation of sodium metaborate, leading to the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially impact its bioavailability. More research is needed to fully understand the ADME properties of sodium metaborate tetrahydrate.

Result of Action

The result of sodium metaborate tetrahydrate’s action is the production of anhydrous sodium metaborate (NaBO2), an industrially and technologically important boron compound . This compound is used in the chemical industry for the production of photographic and textile chemicals, detergents, cleansers, and adhesives . It is also used for the production of sodium perborate compounds (NaBO3·nH2O) as the main material .

Action Environment

The action of sodium metaborate tetrahydrate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the synthesis of sodium metaborate tetrahydrate requires specific conditions at 90°C for 150 minutes . Additionally, the compound readily reacts with CO2 in air , which can influence its action, efficacy, and stability.

Safety and Hazards

Sodium metaborate tetrahydrate causes serious eye irritation and is suspected of damaging the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

Sodium metaborate tetrahydrate is a by-product of sodium borohydride (NaBH4) hydrolysis reaction to produce H2 . It has been studied for the carbonation of sodium metaborate and the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) . This transformation into commercial chemicals is quite important in order to provide a mutual benefit to global warming issue and hydrogen economy .

Eigenschaften

IUPAC Name |

sodium;oxido(oxo)borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.4H2O/c2-1-3;;;;;/h;;4*1H2/q-1;+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKYJVJWXKRTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049780 | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10555-76-7 | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the primary applications of sodium metaborate tetrahydrate in the oil and gas industry?

A1: Sodium metaborate tetrahydrate is being investigated for its potential to improve the transport of nanoparticles in carbonate reservoirs []. This is particularly relevant for applications like smart tracers, contrast agents, and enhanced oil recovery (EOR) agents []. The rationale behind its use stems from its ability to alter pH, potentially influencing the surface charge of both the porous media and nanoparticles, thereby affecting retention and transport properties [].

Q2: How does the pH of a solution containing sodium metaborate tetrahydrate affect the transport of FITC-dextran through carbonate media?

A2: Research suggests that increasing the pH of a solution using sodium metaborate tetrahydrate leads to a slight decrease in the retention of FITC-dextran within carbonate matrices []. This effect is thought to be related to changes in surface charge properties of the porous media as the pH shifts closer to its point of zero charge (PZC) []. Experiments using marble powder-packed columns showed improved recovery of FITC-dextran when sodium metaborate tetrahydrate was present, indicating enhanced transport [].

Q3: What is the chemical formula and molecular weight of sodium metaborate tetrahydrate?

A3: The chemical formula of sodium metaborate tetrahydrate is NaB(OH)4·2H2O []. Its molecular weight is 137.86 g/mol.

Q4: What are the different crystallographic characterization techniques used to study sodium metaborate tetrahydrate?

A4: Researchers commonly employ techniques like X-ray diffraction (XRD) to determine the crystal structure and Fourier transform infrared spectroscopy (FT-IR) to analyze the vibrational modes and functional groups present in the compound []. Scanning electron microscopy (SEM) can be used to visualize the morphology and size of the crystals [].

Q5: How does the solubility of sodium metaborate tetrahydrate change in the presence of other salts like sodium chloride (NaCl) and sodium sulfate (Na2SO4)?

A5: Studies on the ternary systems (NaCl + NaBO2 + H2O) and (Na2SO4 + NaBO2 + H2O) at 298.15 K reveal interesting solubility behavior []. The presence of NaCl leads to the formation of a double salt, teepleite (NaCl·NaBO2·2H2O), while the system with Na2SO4 shows no double salt formation []. These findings indicate that the solubility of sodium metaborate tetrahydrate can be influenced by the presence and nature of other salts in the solution.

Q6: Can sodium metaborate tetrahydrate be used to regenerate sodium borohydride (NaBH4)?

A6: Yes, research is exploring the direct hydrogen transformation of sodium metaborate tetrahydrate as a potential pathway for sodium borohydride regeneration []. This is a promising avenue for sustainable energy applications, as sodium borohydride is considered a potential hydrogen storage material.

Q7: How does ultrasonic irradiation affect the production of sodium metaborate tetrahydrate?

A7: Studies have investigated the use of ultrasonic irradiation during the synthesis of sodium metaborate tetrahydrate []. While specific details require further investigation, this approach highlights the potential for alternative synthesis methods to improve efficiency and potentially influence product characteristics.

Q8: Are there any known antibacterial properties associated with sodium metaborate tetrahydrate?

A8: Although not explored in depth within the provided research, a separate study suggests that boron compounds, in general, exhibit antibacterial activity against biofilm-forming pathogens []. Further research is needed to understand if sodium metaborate tetrahydrate shares these properties and to explore its potential in relevant applications.

Q9: What analytical techniques are used to study the dehydration kinetics of sodium metaborate tetrahydrate?

A9: Thermogravimetric analysis (TGA) is commonly employed to study the dehydration process of sodium metaborate tetrahydrate [, ]. This technique allows researchers to monitor the weight loss of the compound as a function of temperature, providing insights into the different stages of dehydration and the associated kinetic parameters like activation energy (Ea).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)